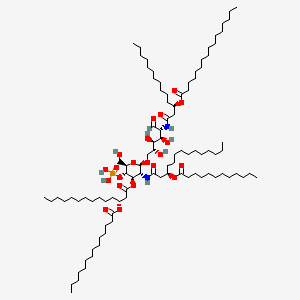

Monophosphoryl Lipid A

Description

detoxified lipid A derivative; CRX-675 is an aqueous formulation

Properties

CAS No. |

143110-73-0 |

|---|---|

Molecular Formula |

C96H181N2O22P |

Molecular Weight |

1746.4 g/mol |

IUPAC Name |

[(2R,3R,5R,6S)-5,6-dihydroxy-2-[[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-5-phosphonooxy-3-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-4-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-3-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C96H181N2O22P/c1-7-13-19-25-31-37-39-45-51-57-63-69-85(104)114-79(67-61-55-49-43-35-29-23-17-11-5)73-84(103)98-90-94(119-88(107)74-80(68-62-56-50-44-36-30-24-18-12-6)115-86(105)70-64-58-52-46-40-38-32-26-20-14-8-2)93(120-121(110,111)112)81(75-99)117-96(90)113-76-82-92(118-87(106)72-78(101)66-60-54-48-42-34-28-22-16-10-4)89(91(108)95(109)116-82)97-83(102)71-77(100)65-59-53-47-41-33-27-21-15-9-3/h77-82,89-96,99-101,108-109H,7-76H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112)/t77-,78-,79-,80-,81-,82-,89?,90-,91-,92+,93+,94-,95+,96-/m1/s1 |

InChI Key |

CCJDISUFYJTPKV-WMLZGZLKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and History of Monophosphoryl Lipid A (MPL)

Abstract

Monophosphoryl Lipid A (MPL) stands as a seminal achievement in the field of immunology, representing a paradigm shift in vaccine adjuvant development. This guide chronicles the journey of MPL, from the formidable challenge of taming the potent but toxic endotoxin lipopolysaccharide (LPS) to the creation of a safe and effective immunomodulator that has been crucial in modern vaccines. We will explore the pioneering work of Edgar Ribi, the precise chemical modifications that detoxified Lipid A, the intricate mechanisms of its interaction with the innate immune system, and its successful translation into clinically approved vaccine adjuvants. This technical exploration is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific milestones and methodologies that cemented MPL's role in vaccinology.

Introduction: The Quest for a Safer Adjuvant

The development of new and effective vaccines, particularly those based on highly purified recombinant antigens, has been intrinsically linked to the parallel development of potent and safe adjuvants.[1] These subunit antigens, while offering an improved safety profile over whole-pathogen vaccines, are often poorly immunogenic on their own and require an immunostimulant to elicit a robust and durable immune response.[2]

The Double-Edged Sword of Endotoxins

For decades, scientists have been aware of the powerful immunostimulatory properties of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2] The biologically active portion of LPS, known as Lipid A, is a potent activator of the innate immune system, capable of inducing a strong inflammatory response that can significantly enhance vaccine efficacy.[2] However, this potent activity comes at a significant cost: Lipid A is a powerful endotoxin, and its systemic administration can lead to severe and potentially lethal toxicities, including pyrogenicity (fever) and septic shock.[2] This inherent toxicity has historically precluded the use of purified LPS or Lipid A as an adjuvant in human vaccines.[2]

The Birth of an Idea: Detoxifying Lipopolysaccharide (LPS)

The central challenge, therefore, was to decouple the desirable adjuvant properties of Lipid A from its dangerous endotoxicity. This ambitious goal drove a concerted research effort to create a "detoxified" version of Lipid A that would retain its ability to stimulate a protective immune response without causing harmful side effects. This quest laid the groundwork for the discovery of Monophosphoryl Lipid A.

The Genesis of MPL: From Toxic Lipid A to a Potent Immunomodulator

The transformation of a toxic bacterial component into a safe and effective vaccine adjuvant is a landmark in rational drug design. This section details the pivotal discoveries that led to the creation of MPL.

The Key Breakthrough: The Work of Edgar Ribi and Colleagues

The development of MPL is largely credited to the pioneering work of Dr. Edgar Ribi and his team at the Rocky Mountain Laboratories in Hamilton, Montana.[3][4] In the 1970s, Ribi was investigating ways to harness the anti-tumor properties of bacterial components, a concept reminiscent of "Coley's Toxin."[3] His research focused on systematically dissecting and modifying bacterial structures to reduce toxicity while preserving immunostimulatory activity.[4]

Ribi hypothesized that the toxicity of Lipid A could be attributed to specific chemical moieties within its structure. By selectively removing or altering these groups, he aimed to create a molecule with a more favorable therapeutic index. This led to a series of experiments involving the controlled degradation of LPS.

The decisive breakthrough came from subjecting Lipid A, isolated from the bacterium Salmonella minnesota R595, to mild acid hydrolysis.[5][6] This process selectively cleaved the phosphate group at the 1-position of the disaccharide backbone of Lipid A.[2][7] The resulting molecule, which retained the phosphate group at the 4'-position, was named Monophosphoryl Lipid A (MPL).[7] Subsequent studies showed that this single chemical modification resulted in a molecule that was at least 100 to 1000-fold less toxic than its parent LPS, while remarkably retaining its potent adjuvant properties.[2][8]

Characterization of Monophosphoryl Lipid A

The primary structural difference between native Lipid A and MPL is the removal of the glycosidic phosphate group at the 1-position. The manufacturing process for clinical-grade MPL also involves a base hydrolysis step, which removes a 3-O-acyl chain, further contributing to its attenuated toxicity.[2] The final product is a heterogeneous mixture of 3-O-desacyl-4'-monophosphoryl lipid A congeners with varying numbers of acyl chains (typically three to six).[5]

Caption: Transformation of toxic Lipid A to the immunoadjuvant MPL.

The Impact of Removing the 1-Phosphate Group

The removal of the 1-phosphate group is critical for the detoxification of Lipid A. This structural change alters the molecule's interaction with the host's immune receptors, leading to a modified downstream signaling cascade that favors adjuvanticity over toxicity.

Mechanism of Action: Taming the TLR4 Pathway

The discovery of Toll-like receptors (TLRs) provided a molecular explanation for how MPL exerts its effects.[2][9] MPL, like its parent molecule LPS, is an agonist for Toll-like receptor 4 (TLR4).[3][8]

The Role of Toll-like Receptor 4 (TLR4)

TLR4 is a pattern recognition receptor expressed on the surface of innate immune cells, such as macrophages and dendritic cells.[10] It plays a crucial role in recognizing LPS from invading Gram-negative bacteria and initiating an inflammatory response.

How MPL Interacts with the TLR4 Complex

The activation of TLR4 is a multi-step process involving several accessory proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2. LBP facilitates the transfer of LPS or MPL to CD14, which in turn presents it to the TLR4/MD-2 complex, leading to receptor dimerization and the initiation of intracellular signaling.

The Downstream Signaling Cascade: A Controlled Immune Response

Upon activation, TLR4 initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[11]

-

MyD88-Dependent Pathway: This pathway is primarily responsible for the early-phase activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6. The high toxicity of LPS is largely driven by the robust activation of this pathway.[11]

-

TRIF-Dependent Pathway: This pathway leads to the production of Type I interferons (IFN-α/β) and the maturation of dendritic cells, which are crucial for priming adaptive T-cell and B-cell responses.[11]

Crucially, MPLA is considered a TRIF-biased agonist of TLR4.[3][11] The structural modifications in MPL lead to a signaling cascade that is skewed towards the TRIF-dependent pathway, while the pro-inflammatory MyD88-dependent pathway is attenuated.[11] This bias is thought to be a key reason for MPL's low toxicity and potent adjuvant activity.[11]

Caption: MPL's TRIF-biased signaling through the TLR4 pathway.

From Bench to Bedside: The Development and Application of MPL Adjuvants

The successful detoxification of Lipid A paved the way for the development of MPL-containing adjuvants for human use.

Preclinical Studies: Demonstrating Safety and Efficacy

Extensive preclinical studies in various animal models demonstrated that MPL could significantly enhance both humoral (antibody) and cellular (T-cell) immune responses to a wide range of antigens.[12] These studies confirmed the potent adjuvant activity of MPL and its favorable safety profile.[1]

MPL in Vaccine Formulations: The AS04 Adjuvant System

MPL is a key component of the Adjuvant System AS04, developed by GlaxoSmithKline.[8] In AS04, MPL is combined with aluminum hydroxide, a commonly used adjuvant.[13] This combination has been shown to be more effective than either component alone, inducing a stronger and more sustained immune response.[13]

| Adjuvant System | Components | Key Immunological Features |

| Alum (Control) | Aluminum Hydroxide/Phosphate | Primarily Th2-biased, good for antibody induction. |

| MPL | Monophosphoryl Lipid A | TLR4 agonist, induces Th1-biased responses, cytokine production. |

| AS04 | MPL + Aluminum Hydroxide | Synergistic effect, strong Th1 and antibody responses, enhanced dendritic cell activation.[8][13] |

Clinical Success: The Story of Cervarix

The most notable application of the AS04 adjuvant system is in Cervarix, a vaccine for the prevention of human papillomavirus (HPV) infection, a leading cause of cervical cancer.[4] The inclusion of MPL in the AS04 adjuvant was critical for inducing the high levels of neutralizing antibodies and the robust cellular immunity necessary for long-term protection against HPV.[8] MPL has now been administered to hundreds of thousands of individuals in approved vaccines.[2][9]

Beyond Cervical Cancer: Other Applications and Future Directions

The success of MPL in Cervarix has spurred its inclusion in other vaccines and adjuvant systems, such as AS01, which is used in the Shingrix (herpes zoster) and Mosquirix (malaria) vaccines.[8] Research continues to explore the use of MPL and other TLR4 agonists in vaccines against a wide range of infectious diseases and in cancer immunotherapy.[7][9]

Manufacturing and Quality Control of MPL

The production of clinical-grade MPL is a multi-step process that requires stringent quality control to ensure safety and consistency.

Sourcing and Purification of Precursor LPS

The process begins with the large-scale fermentation of a specific strain of Gram-negative bacteria, typically the Re595 mutant of Salmonella minnesota.[6][8] This strain is used because it produces a truncated form of LPS that lacks the O-antigen and outer core oligosaccharide, simplifying the subsequent purification of Lipid A. The LPS is then extracted and purified from the bacterial cell walls.

The Hydrolysis Process: A Step-by-Step Protocol

The purified LPS undergoes a two-step hydrolysis process to generate MPL:

-

Mild Acid Hydrolysis:

-

Objective: To selectively cleave the 1-phosphate group and the bond linking Lipid A to the core oligosaccharide.

-

Reagents: A weak acid, such as 0.1 M HCl.

-

Conditions: The reaction is typically carried out at 100°C for a defined period (e.g., 30 minutes).

-

Rationale: These conditions are optimized to achieve selective cleavage without significant degradation of the rest of the molecule.

-

-

Base Hydrolysis:

-

Objective: To remove the 3-O-acyl chain.

-

Reagents: A mild base, such as 0.2 M NaOH in ethanol.

-

Conditions: The reaction is performed at a controlled temperature.

-

Rationale: The removal of this specific acyl chain further reduces the molecule's toxicity.

-

-

Purification: The resulting MPL is then subjected to multiple purification steps, such as chromatography, to remove impurities and isolate the desired congeners.

Quality Control Parameters for Clinical-Grade MPL

Each batch of MPL must meet strict quality control specifications, including:

-

Purity: Assessed by techniques like High-Performance Liquid Chromatography (HPLC).

-

Identity: Confirmed by Mass Spectrometry to verify the correct molecular weight and structure.

-

Potency: Measured by in vitro cell-based assays to confirm its ability to stimulate TLR4.

-

Safety: Tested for residual endotoxicity using the Limulus Amebocyte Lysate (LAL) assay and in vivo pyrogenicity tests.

Conclusion: A Triumph of Rational Adjuvant Design

The discovery and development of Monophosphoryl Lipid A represent a triumph of rational drug design and a deep understanding of innate immunology. The journey from a toxic bacterial component to a safe and effective vaccine adjuvant was marked by meticulous chemical manipulation and a clear scientific hypothesis. Edgar Ribi's pioneering work fundamentally changed the landscape of adjuvant research, demonstrating that it is possible to separate the beneficial immunostimulatory properties of a molecule from its harmful toxic effects. MPL not only enabled the development of highly effective vaccines against diseases like HPV but also provided a powerful tool for probing the intricacies of the innate immune system. Its legacy continues to inspire the development of the next generation of adjuvants, which are essential for tackling the global challenges of infectious diseases and cancer.

References

-

Creative Biolabs. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant.

-

Shi, S., et al. (2001). Detoxification of endotoxin by aluminum hydroxide adjuvant. PubMed.

-

ResearchGate. Detoxification of endotoxin by aluminum hydroxide adjuvant | Request PDF.

-

Cluff, C. W. (2010). Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results. Madame Curie Bioscience Database - NCBI.

-

ResearchGate. A timeline of adjuvant development and vaccine licensing.

-

Paper Digest. DETOXIFIED ENDOTOXIN VACCINE AND ADJUVANT AND USES THEREOF.

-

ResearchGate. Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results.

-

Molinaro, A., et al. (2022). Relationship between Endotoxin Content in Vaccine Preclinical Formulations and Animal Welfare: An Extensive Study on Historical Data to Set an Informed Threshold. NIH.

-

Sólyom, F., & Bertók, L. (1985). Application of radio-detoxified endotoxin as adjuvant for experimental foot-and-mouth disease vaccine. PubMed.

-

Snyder, D. S., et al. (2019). MPL Adjuvant Contains Competitive Antagonists of Human TLR4. Frontiers in Immunology.

-

Semantic Scholar. Monophosphoryl Lipid A as an Adjuvant.

-

Zhang, G., et al. (2021). Monophosphoryl Lipid A-Rhamnose Conjugates as a New Class of Vaccine Adjuvants. PMC - NIH.

-

Ulrich, J. T., & Myers, K. R. (1995). Monophosphoryl lipid A as an adjuvant. Past experiences and new directions. PubMed.

-

Montana BioScience Alliance. (2011). Dr. Edgar Ribi.

-

ResearchGate. E Ribi's research works | National Institute of Allergy and Infectious Diseases, National Institutes of Health and other places.

-

Archives West. Edgar Ribi Papers, 1950-1986.

-

Mata-Haro, V., et al. (2007). The vaccine adjuvant monophosphoryl lipid A as a TRIF-biased agonist of TLR4. PubMed.

-

Cluff, C. W. (2010). Monophosphoryl lipid A (MPL) as an adjuvant for anti-cancer vaccines: clinical results. PubMed.

-

Baldridge, J. R., & Crane, R. T. (1999). Monophosphoryl lipid A (MPL) formulations for the next generation of vaccines. PubMed.

-

Citeline News & Insights. (1986). Edgar Ribi, PhD.

Sources

- 1. Monophosphoryl lipid A as an adjuvant. Past experiences and new directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]

- 4. montanabio.org [montanabio.org]

- 5. Frontiers | MPL Adjuvant Contains Competitive Antagonists of Human TLR4 [frontiersin.org]

- 6. Monophosphoryl Lipid A as an Adjuvant | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Monophosphoryl lipid A (MPL) as an adjuvant for anti-cancer vaccines: clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monophosphoryl Lipid A-Rhamnose Conjugates as a New Class of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The vaccine adjuvant monophosphoryl lipid A as a TRIF-biased agonist of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detoxification of endotoxin by aluminum hydroxide adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

Monophosphoryl Lipid A (MPLA): A Technical Guide to its Mechanism of Action in Innate Immunity

For researchers, scientists, and drug development professionals, understanding the intricacies of innate immune activation is paramount for designing next-generation vaccines and immunotherapies. Monophosphoryl Lipid A (MPLA), a detoxified derivative of lipopolysaccharide (LPS), stands out as a potent and clinically successful adjuvant. This guide provides an in-depth exploration of the core mechanisms by which MPLA orchestrates a robust innate immune response, bridging the gap between initial molecular interactions and the subsequent priming of adaptive immunity.

Introduction: The Rationale for a Detoxified Endotoxin

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is one of the most powerful activators of the innate immune system. However, its clinical utility is hampered by its inherent pyrogenicity and potential to induce septic shock. MPLA was developed through the selective hydrolysis of the phosphate group at the 1-position and the removal of a fatty acid chain from the lipid A moiety of LPS from Salmonella minnesota R595.[1] This structural modification dramatically reduces its toxicity by over 99% compared to its parent molecule, while preserving its potent immunostimulatory properties.[2][3] This favorable safety profile has paved the way for MPLA's inclusion as an adjuvant in several human vaccines, including those for human papillomavirus (HPV) and hepatitis B.[4][5]

The central tenet of MPLA's action lies in its ability to selectively engage and activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This interaction triggers a cascade of intracellular signaling events that culminate in the production of a tailored set of cytokines and chemokines, and the maturation of antigen-presenting cells (APCs), most notably dendritic cells (DCs).

The Molecular Choreography of TLR4 Activation by MPLA

The initiation of the innate immune response by MPLA is a multi-step process involving several key proteins that facilitate its recognition by TLR4.

2.1. The Role of LBP, CD14, and MD-2 in MPLA Recognition

In the extracellular milieu, MPLA first binds to the Lipopolysaccharide-Binding Protein (LBP). This soluble acute-phase protein acts as a carrier, extracting MPLA from its aggregated state and transferring it to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein expressed on the surface of myeloid cells like macrophages and monocytes. CD14, in turn, facilitates the loading of MPLA onto the myeloid differentiation factor 2 (MD-2), a soluble protein that forms a stable complex with TLR4. The binding of MPLA to the hydrophobic pocket of MD-2 induces a conformational change in the TLR4/MD-2 complex, leading to the dimerization of two TLR4/MD-2/MPLA complexes. This dimerization event is the critical trigger for the initiation of downstream intracellular signaling.

Bifurcated Downstream Signaling: MyD88 and TRIF Pathways

Upon dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 receptors recruit a specific set of adaptor proteins, initiating two distinct signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. MPLA is considered a TRIF-biased agonist, meaning it preferentially activates the TRIF-dependent pathway, which is thought to contribute to its lower inflammatory profile compared to LPS.[6][7][8][9] However, it is now understood that MPLA activates both pathways, and their relative contributions can depend on the cell type and experimental context.[10][11][12]

3.1. The MyD88-Dependent Pathway: Rapid Inflammatory Response

The Myeloid differentiation primary response 88 (MyD88) adaptor protein is recruited to the TIR domain of TLR4, leading to the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This cascade culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK. The activation of NF-κB is a pivotal event, leading to the transcription of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[13][14]

3.2. The TRIF-Dependent Pathway: Type I Interferon Production and DC Maturation

The TIR-domain-containing adapter-inducing interferon-β (TRIF) is also recruited to the TLR4 TIR domain. This leads to the activation of TRAF3 and the kinases TBK1 and IKKε, which in turn phosphorylate and activate the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β).[15] The TRIF pathway also contributes to the late-phase activation of NF-κB. The production of type I interferons is crucial for the adjuvant activity of MPLA, as they play a significant role in promoting the maturation of dendritic cells and the subsequent development of a Th1-biased adaptive immune response.[10]

Experimental Protocols for Assessing MPLA Activity

To rigorously evaluate the immunostimulatory properties of MPLA, a series of well-defined in vitro and in vivo experimental protocols are essential.

4.1. In Vitro Assessment of Dendritic Cell Maturation

Dendritic cells are the primary antigen-presenting cells that bridge innate and adaptive immunity. Their maturation is a critical step in the initiation of an effective immune response.

4.1.1. Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of BMDCs from mouse bone marrow precursors, a widely used model for studying DC biology.

Materials:

-

6-10 week old C57BL/6 or BALB/c mice

-

70% Ethanol

-

Sterile PBS

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol)

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant murine Interleukin-4 (IL-4)

-

6-well tissue culture plates

Procedure:

-

Euthanize mice according to approved institutional animal care and use committee protocols.

-

Disinfect the hind legs with 70% ethanol.

-

Aseptically dissect the femurs and tibias and remove all muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a 27-gauge needle and a 10 mL syringe.[10][13][14]

-

Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.

-

Centrifuge the cells at 400 x g for 7 minutes at 4°C.

-

Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

-

Plate the cells at a density of 2 x 10^6 cells/mL in a 6-well plate.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, gently remove half of the medium and replace it with fresh complete medium containing GM-CSF and IL-4.

-

On day 6, gently collect the non-adherent and loosely adherent cells, which are the immature BMDCs.

4.1.2. MPLA Stimulation and Flow Cytometric Analysis of Maturation Markers

This protocol details the stimulation of immature BMDCs with MPLA and the subsequent analysis of maturation markers by flow cytometry.

Materials:

-

Immature BMDCs (from protocol 4.1.1)

-

MPLA (from S. minnesota R595)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against mouse CD11c, MHC Class II (I-A/I-E), CD80, CD86, and CD40

-

Appropriate isotype control antibodies

-

Flow cytometer

Procedure:

-

Seed immature BMDCs at 1 x 10^6 cells/mL in a 24-well plate.

-

Stimulate the cells with varying concentrations of MPLA (e.g., 0.1, 1, 10 µg/mL) or leave untreated as a negative control for 24 hours.

-

Harvest the cells and wash them with cold FACS buffer.

-

Stain the cells with the antibody cocktail for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the CD11c+ population and quantifying the expression levels (Mean Fluorescence Intensity) of MHC Class II, CD80, CD86, and CD40.[6][7][16][17]

Expected Outcome: MPLA stimulation is expected to upregulate the expression of co-stimulatory molecules (CD80, CD86, CD40) and MHC Class II on the surface of BMDCs, indicative of their maturation.

| Maturation Marker | Unstimulated BMDCs (MFI) | MPLA-stimulated BMDCs (MFI) |

| MHC Class II | Low | High |

| CD80 | Low | High |

| CD86 | Low | High |

| CD40 | Low | High |

4.2. Quantification of Cytokine Production

The profile of cytokines produced in response to MPLA is a key indicator of the nature of the induced immune response.

4.2.1. In Vitro Cytokine Production Assay

Materials:

-

Immature BMDCs (from protocol 4.1.1)

-

MPLA

-

ELISA kits for mouse TNF-α, IL-6, IL-12p70, and IFN-β

Procedure:

-

Seed immature BMDCs at 1 x 10^6 cells/mL in a 24-well plate.

-

Stimulate the cells with MPLA (e.g., 1 µg/mL) for 24 hours.

-

Collect the culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentration of TNF-α, IL-6, IL-12p70, and IFN-β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[5][18][19]

Expected Outcome: MPLA stimulation will induce the production of pro-inflammatory cytokines such as TNF-α and IL-6 (MyD88-dependent) and the Th1-polarizing cytokine IL-12, as well as the TRIF-dependent cytokine IFN-β.

| Cytokine | Unstimulated BMDCs (pg/mL) | MPLA-stimulated BMDCs (pg/mL) |

| TNF-α | < 50 | 500 - 2000 |

| IL-6 | < 20 | 1000 - 5000 |

| IL-12p70 | < 10 | 100 - 500 |

| IFN-β | < 10 | 50 - 200 |

4.3. In Vivo Assessment of Adjuvant Activity

This protocol describes a mouse model to evaluate the in vivo adjuvant effect of MPLA on antigen-specific antibody production.

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA) antigen

-

MPLA

-

Sterile saline

-

Alum (as a control adjuvant)

Procedure:

-

On day 0, immunize groups of mice (n=5-8 per group) subcutaneously at the base of the tail with one of the following formulations in a total volume of 100 µL:

-

OVA (10 µg) in saline

-

OVA (10 µg) + Alum (100 µg)

-

OVA (10 µg) + MPLA (10 µg)

-

-

On day 14, administer a booster immunization with the same formulations.

-

On day 21, collect blood samples via retro-orbital or submandibular bleeding.

-

Isolate serum and measure OVA-specific IgG, IgG1, and IgG2a antibody titers by ELISA.[2][4][8]

Expected Outcome: MPLA is expected to significantly enhance the production of OVA-specific total IgG antibodies compared to OVA alone. Furthermore, MPLA is known to promote a Th1-biased immune response, which is characterized by a higher ratio of IgG2a to IgG1 antibodies.[4]

Sources

- 1. invivogen.com [invivogen.com]

- 2. Small Molecule Potentiator of Adjuvant Activity Enhancing Survival to Influenza Viral Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monophosphoryl lipid A inhibits the cytokine response of endothelial cells challenged with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]

- 11. The role of MyD88- and TRIF-dependent signaling in monophosphoryl lipid A-induced expansion and recruitment of innate immunocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. The TLR4–TRIF–type 1 IFN–IFN-γ pathway is crucial for gastric MALT lymphoma formation after Helicobacter suis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. miltenyibiotec.com [miltenyibiotec.com]

- 18. researchgate.net [researchgate.net]

- 19. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]

The Architect's Guide to a Potent Adjuvant: A Technical Deep Dive into the Chemical Synthesis and Purification of Monophosphoryl Lipid A

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical synthesis and purification of Monophosphoryl Lipid A (MPLA), a critical adjuvant in modern vaccine development. We will move beyond a simple recitation of protocols to explore the underlying chemical principles and strategic decisions that ensure the creation of a pure, potent, and safe immunomodulator. Our focus is on the "why" behind the "how," offering field-proven insights to empower researchers in this complex area of synthetic chemistry.

Introduction: The Immunological Significance of Monophosphoryl Lipid A

Monophosphoryl Lipid A is a derivative of lipid A, the endotoxic component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1] While lipid A is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4), its inherent toxicity precludes its direct use in vaccines.[2] MPLA is generated through the selective removal of the phosphate group at the 1-position of the glucosamine disaccharide backbone, a modification that dramatically reduces its toxicity while preserving its robust immunostimulatory properties.[2][3]

The adjuvant activity of MPLA stems from its ability to act as a TRIF-biased agonist of TLR4.[4] This preferential signaling pathway leads to the production of cytokines that promote a Th1-biased adaptive immune response, which is crucial for clearing intracellular pathogens and for the efficacy of many subunit vaccines.[5] The synthetic route to MPLA offers significant advantages over MPLA derived from bacterial sources, as it yields a homogenous product with a defined chemical structure, free from contaminating bacterial components.[5] This high purity is critical for ensuring safety and batch-to-batch consistency in vaccine formulations.[5]

The Synthetic Blueprint: A Convergent and Orthogonal Approach to MPLA

The total synthesis of MPLA is a significant undertaking that requires a carefully planned strategy. A convergent approach, where key fragments of the molecule are synthesized independently and then coupled together, is generally favored over a linear synthesis. This strategy allows for the efficient assembly of the complex structure and facilitates the preparation of analogs for structure-activity relationship (SAR) studies.[6][7]

A cornerstone of a successful MPLA synthesis is the judicious use of orthogonal protecting groups.[8][9] These are chemical moieties that mask reactive functional groups and can be selectively removed under specific conditions without affecting other protecting groups.[8][9] This allows for precise control over the sequence of reactions and the regioselective introduction of various acyl chains.

Key Protecting Groups in MPLA Synthesis:

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions | Rationale for Use |

| 2-Naphthylmethyl ether | Nap | Hydroxyl | Oxidative cleavage (DDQ) | Stable to a wide range of conditions; avoids problematic hydrogenation steps.[7] |

| Allyloxycarbonyl | Alloc | Hydroxyl, Amine | Pd(0)-catalyzed cleavage | Mild cleavage conditions, orthogonal to many other protecting groups.[10] |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Amine | Reductive cleavage (Zn/AcOH) | Provides neighboring group participation for stereoselective glycosylation and is easily removed.[10] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base-mediated cleavage (e.g., DBU) | Orthogonal to acid-labile and hydrogenolysis-labile groups.[7] |

Illustrative Synthetic Workflow:

The following diagram outlines a conceptual convergent synthesis of an MPLA analog, highlighting the key stages and the role of orthogonal protecting groups.

Caption: Convergent synthetic workflow for MPLA.

Experimental Protocol: A Representative Glycosylation Reaction

The following is a generalized protocol for the key glycosylation step, which forms the disaccharide backbone of MPLA. Specific reagents and conditions will vary depending on the protecting groups and the specific MPLA analog being synthesized.

Objective: To couple the activated reducing-end monosaccharide (glycosyl donor) with the non-reducing-end monosaccharide (glycosyl acceptor) to form the β(1→6) linked disaccharide.

Materials:

-

Glycosyl donor (e.g., trichloroacetimidate-activated)

-

Glycosyl acceptor (with a free C6-OH)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4Å)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic acid (TfOH)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.

-

Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to -78 °C).[10]

-

Slowly add a solution of TMSOTf or TfOH in anhydrous DCM.[10]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Quench the reaction by the addition of triethylamine or a saturated solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove the molecular sieves.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by silica gel column chromatography to yield the protected disaccharide.

Purification: Isolating the Target Molecule with High Fidelity

The purification of synthetic MPLA is a critical step to ensure the removal of reaction byproducts, excess reagents, and incompletely reacted intermediates. The amphiphilic nature of MPLA, with its polar disaccharide head group and nonpolar acyl chains, presents unique challenges for purification.[7] A multi-step chromatographic approach is often necessary to achieve the high purity required for pharmaceutical applications.

Chromatographic Techniques for MPLA Purification:

| Chromatography Type | Stationary Phase | Mobile Phase | Separation Principle | Application in MPLA Purification |

| Normal-Phase Chromatography | Silica Gel | Non-polar organic solvents (e.g., hexane, ethyl acetate) | Polarity | Purification of protected intermediates. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C8 or C18 silica | Polar organic solvents (e.g., methanol, acetonitrile) and water | Hydrophobicity | High-resolution purification of the final MPLA product and purity analysis.[11][12] |

| Size-Exclusion Chromatography (SEC) | Porous polymer beads (e.g., Sephadex LH-20) | Organic solvents (e.g., chloroform/methanol) | Molecular size | Removal of small molecule impurities and final polishing of the deprotected MPLA.[7] |

Experimental Protocol: Purification of Deprotected MPLA by Size-Exclusion Chromatography

Objective: To remove small molecule impurities from the final deprotected MPLA product.

Materials:

-

Crude deprotected MPLA

-

Sephadex LH-20 resin

-

Elution solvent (e.g., chloroform:methanol, 1:1 v/v)

-

Chromatography column

Procedure:

-

Swell the Sephadex LH-20 resin in the elution solvent according to the manufacturer's instructions.

-

Pack the column with the swollen resin, ensuring a uniform bed without air bubbles.

-

Equilibrate the column by washing with several column volumes of the elution solvent.

-

Dissolve the crude MPLA in a minimal amount of the elution solvent.

-

Carefully load the sample onto the top of the column.

-

Elute the column with the elution solvent at a constant flow rate.

-

Collect fractions and monitor the elution of MPLA using TLC or HPLC.

-

Pool the fractions containing the pure MPLA and concentrate in vacuo to obtain the purified product.

Characterization and Quality Control: Ensuring Identity, Purity, and Potency

Rigorous analytical characterization is paramount to confirm the chemical identity and purity of the synthesized MPLA. A combination of spectroscopic and spectrometric techniques is employed to provide a comprehensive profile of the final product.

Analytical Techniques for MPLA Characterization:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Confirms the chemical structure, including the stereochemistry of the glycosidic linkage and the position of the phosphate group and acyl chains.[13][14] |

| Mass Spectrometry (MS) (e.g., MALDI-TOF, ESI-Q-TOF) | Determines the molecular weight of the compound and provides information on the fragmentation pattern, confirming the structure and identifying impurities.[15][16][17] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product and quantifies any impurities.[11][12] |

Illustrative Workflow for MPLA Characterization:

Caption: Analytical workflow for MPLA characterization.

GMP Manufacturing and Future Perspectives

The transition from laboratory-scale synthesis to large-scale Good Manufacturing Practice (GMP) production of MPLA presents significant challenges.[18] Robust and scalable synthetic and purification processes are essential to meet the stringent quality and regulatory requirements for human vaccines.[19][20] The principles of GMP must be applied throughout the manufacturing process, from the sourcing of raw materials to the final quality control of the adjuvant.[19]

Future research in the field of synthetic MPLA will likely focus on the development of more efficient and sustainable synthetic routes, as well as the design of novel MPLA analogs with enhanced adjuvant properties and improved safety profiles. The ability to chemically synthesize and modify MPLA provides a powerful platform for fine-tuning the immune response to vaccines, ultimately leading to the development of more effective immunizations against a wide range of diseases.

References

-

Synthesis and Evaluation of Monophosphoryl Lipid A Derivatives as Fully Synthetic Self-Adjuvanting Glycoconjugate Cancer Vaccine Carriers. (2014). PubMed Central. [Link]

-

Synthesis of a Monophosphoryl Derivative of Escherichia coli Lipid A and Its Efficient Coupling to a Tumor-Associated Carbohydrate Antigen. (n.d.). PubMed Central. [Link]

-

Synthesis and evaluation of monophosphoryl lipid A derivatives as fully synthetic self-adjuvanting glycoconjugate cancer vaccine carriers. (2014). PubMed. [Link]

-

Synthesis of monophosphoryl lipid A using 2-naphtylmethyl ethers as permanent protecting groups. (2020). DSpace. [Link]

-

Synthesis of a Monophosphoryl Lipid A Derivative and Its Conjugation to a Modified Form of Tumor-Associated Carbohydrate Antigen GM3. (n.d.). PubMed Central. [Link]

-

Pharmaceutical Analysis of Synthetic Lipid A-based Vaccine Adjuvants in Poly (D,L-lactic-co-glycolic acid) Nanoparticle Formulations. (2025). ResearchGate. [Link]

-

MALDI-TOF MS analysis of monophosphorylated and diphosphorylated lipid A species. (n.d.). ResearchGate. [Link]

-

Synthesis of monophosphorylated lipid A precursors using 2-naphthylmethyl ether as a protecting group. (2020). Beilstein Journals. [Link]

-

Cleaner synthesis of preclinically validated vaccine adjuvants. (2023). PubMed Central. [Link]

-

Complete Structural Elucidation of Monophosphorylated Lipid A by CID Fragmentation of Protonated Molecule and Singly Charged Sodiated Adducts. (n.d.). PubMed Central. [Link]

-

Characterization of complex, heterogeneous lipid A samples using HPLC-MS/MS technique I. Overall analysis with respect to acylation, phosphorylation and isobaric distribution. (n.d.). ResearchGate. [Link]

-

Study of Matrix Additives for Sensitive Analysis of Lipid A by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). PubMed Central. [Link]

-

Development of an Orthogonal Protection Strategy for the Synthesis of Mycobacterial Arabinomannan Fragments. (2025). ResearchGate. [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). [Link]

-

Complete Structural Elucidation of Monophosphorylated Lipid A by CID Fragmentation of Protonated Molecule and Singly Charged Sodiated Adducts. (2022). ACS Publications. [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). [Link]

-

Chemical synthesis and proinflammatory responses of monophosphoryl lipid A adjuvant candidates. (n.d.). PubMed Central. [Link]

-

Quantitation of the Immunological Adjuvants, Monophosphoryl Lipid A and Quil A in Poly (Lactic-Co-Glycolic Acid) Nanoparticles Using High Performance Liquid Chromatography With Evaporative Light Scattering Detection. (n.d.). PubMed. [Link]

-

Simultaneous Quantification of Complex Phospholipid Compositions Containing Monophosphoryl Lipid-A by RP-HPLC. (2025). ResearchGate. [Link]

-

MPLA Synthetic Adjuvants. (n.d.). Creative Diagnostics. [Link]

-

Eudralex Volume 3 GUIDELINE ON ADJUVANTS IN VACCINES FOR HUMAN USE. (n.d.). ECA Academy. [Link]

-

Quantitation of the immunological adjuvants, monophosphoryl lipid A and Quil A in poly (lactic-co-glycolic acid) nanoparticles using high performance liquid chromatography with evaporative light scattering detection. (2025). ResearchGate. [Link]

-

A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (n.d.). PubMed Central. [Link]

-

Cleaner synthesis of preclinically validated vaccine adjuvants. (n.d.). Frontiers. [Link]

-

Large scale expression and purification protocols. (n.d.). iGEM. [Link]

-

GMP in Detail | Components of Good Manufacturing Practices. (2025). Pharmaguideline. [Link]

-

Monophosphoryl lipid A (MPLA) (Synthetic, TLR4/Th1, vaccine adjuvant). (n.d.). Creative Diagnostics. [Link]

-

Parallel, Large Scale and Long Synthetic Oligodeoxynucleotide Purification Using the Catching Full-Length Sequence by Polymerization Technique. (n.d.). [Link]

-

MPLA | Monophosphoryl lipid A from Salmonella minnesota R595. (n.d.). InvivoGen. [Link]

-

GMP Production Services for Vaccine. (n.d.). Creative Biolabs. [Link]

-

Current Good Manufacturing Practice (CGMP) Regulations. (2025). FDA. [Link]

-

Advancements in cGMP Vaccine Adjuvant Development: Paving the Way for Enhanced Immunogenicity and Efficacy. (2023). Medium. [Link]

-

Construction of Monophosphoryl Lipid A Producing Escherichia coli Mutants and Comparison of Immuno-Stimulatory Activities of Their Lipopolysaccharides. (n.d.). MDPI. [Link]

-

NMR Based Methods for Metabolites Analysis. (2025). PubMed Central. [Link]

-

Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. (n.d.). PubMed Central. [Link]

-

(PDF) NMR Spectroscopy for Characterization of Metabolite. (n.d.). ResearchGate. [Link]

-

NMR Spectroscopy for Metabolomics Research. (n.d.). PubMed Central. [Link]

-

Three-step monoclonal antibody purification processes using modern chromatography media. (n.d.). Cytiva. [Link]

-

NMR Spectroscopy Based Metabolic Profiling of Biospecimens. (2020). PubMed Central. [Link]

-

Purification of monoclonal antibodies using modern chromatography media and membranes. (2020). [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. biosynth.com [biosynth.com]

- 3. Synthesis of a Monophosphoryl Lipid A Derivative and Its Conjugation to a Modified Form of Tumor-Associated Carbohydrate Antigen GM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Synthesis of a Monophosphoryl Derivative of Escherichia coli Lipid A and Its Efficient Coupling to a Tumor-Associated Carbohydrate Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. jocpr.com [jocpr.com]

- 10. Chemical synthesis and proinflammatory responses of monophosphoryl lipid A adjuvant candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Quantitation of the immunological adjuvants, monophosphoryl lipid A and Quil A in poly (lactic-co-glycolic acid) nanoparticles using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Complete Structural Elucidation of Monophosphorylated Lipid A by CID Fragmentation of Protonated Molecule and Singly Charged Sodiated Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Study of Matrix Additives for Sensitive Analysis of Lipid A by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GMP Production Services for Vaccine - Creative Biolabs [creative-biolabs.com]

- 19. GMP in Detail | Components of Good Manufacturing Practices | Pharmaguideline [pharmaguideline.com]

- 20. fda.gov [fda.gov]

The Genesis of a Modern Adjuvant: An In-depth Technical Guide to the Early Research and Development of Monophosphoryl Lipid A

A Foreword for the Modern Researcher: In an era of rationally designed immunomodulators and high-throughput screening, it is both instructive and inspiring to revisit the foundational research that paved the way for one of the most successful vaccine adjuvants in modern medicine: Monophosphoryl Lipid A (MPL). This guide delves into the early, pivotal research that transformed a potent endotoxin into a refined, low-toxicity immunostimulant. By understanding the scientific rationale and methodological rigor of its creators, we can glean valuable insights into the core principles of adjuvant development that remain relevant today.

The Challenge and the Vision: Detoxifying Endotoxin

The story of Monophosphoryl Lipid A (MPL) begins with the dual nature of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. For decades, LPS was recognized as a powerful immune stimulant, capable of eliciting robust inflammatory responses. However, this very potency rendered it highly toxic, causing fever, tissue damage, and in high doses, septic shock. This toxicity, primarily attributed to the lipid A moiety of LPS, precluded its use as a safe and effective adjuvant in human vaccines.

The pioneering vision of Edgar Ribi and his colleagues at the Rocky Mountain Laboratory in the 1970s and 1980s was to chemically modify lipid A to uncouple its desirable adjuvant properties from its inherent toxicity.[1][2] Their initial focus was on developing a detoxified form of "Coley's Toxin," a historical cancer therapy based on bacterial extracts, which laid the groundwork for MPL's later application as a vaccine adjuvant.[3]

The Source Material: Salmonella minnesota R595

The choice of the starting material was critical. The researchers selected the Re mutant of Salmonella minnesota, strain R595. This particular strain possesses a deep rough chemotype, meaning its LPS lacks the O-antigen and most of the core oligosaccharide, exposing the lipid A moiety.[4][5] This structural simplicity facilitated the isolation and subsequent chemical modification of lipid A.

The Core Innovation: Selective Hydrolysis for Detoxification

The cornerstone of MPL's development was a meticulous process of selective chemical hydrolysis to alter the structure of lipid A, thereby reducing its toxicity while preserving its immunostimulatory capacity. This involved a two-step process targeting the phosphate groups and acyl chains of the lipid A molecule.

Step 1: Mild Acid Hydrolysis

The initial step involved the selective removal of the phosphate group at the 1-position of the disaccharide backbone of lipid A. This was achieved through mild acid hydrolysis.

Experimental Protocol: Mild Acid Hydrolysis of S. minnesota R595 LPS [1][6][7]

-

Preparation of LPS: Lyophilized LPS from Salmonella minnesota R595 is suspended in a suitable solvent.

-

Acidification: The LPS suspension is treated with a mild acid solution. A commonly used condition in early studies was 0.1 N HCl.[1]

-

Hydrolysis: The mixture is heated to 100°C for a defined period, typically 30-60 minutes. This controlled heating is crucial to selectively cleave the labile phosphate group at the 1-position while leaving the more stable phosphate at the 4'-position intact.

-

Neutralization and Extraction: After cooling, the reaction is neutralized. The lipid A fraction is then extracted using an organic solvent system, such as a chloroform-methanol mixture.

This process yields a heterogeneous mixture of monophosphoryl lipid A species, varying in their acylation patterns.

Step 2: Purification of Monophosphoryl Lipid A

The crude extract from the acid hydrolysis step contained a mixture of diphosphoryl lipid A (unreacted starting material), monophosphoryl lipid A (the desired product), and other degradation products. The early researchers employed a combination of chromatographic techniques to isolate and purify the various MPL species.

Experimental Protocol: Purification of MPLA in Early Development [1][6][8]

-

Silicic Acid Column Chromatography: The crude lipid A extract was first fractionated on a silicic acid column. Elution with a gradient of chloroform and methanol allowed for the separation of lipid A species based on their polarity, yielding fractions enriched in hepta-, hexa-, and penta-acylated MPL.[6]

-

Preparative Thin-Layer Chromatography (TLC): Further purification was achieved using preparative TLC on silica gel plates.[1][8] The choice of the solvent system was critical for resolving the different MPL congeners. A common solvent system used was chloroform:methanol:water:ammonia (40:25:4:2, v/v/v/v).[9] The separated bands were visualized, scraped from the plate, and the MPL extracted from the silica.

This multi-step purification process was a significant challenge in the early development of MPL, requiring careful optimization to obtain fractions with consistent composition and biological activity.

Structural Characterization in the Pre-Modern Era

Confirming the structure of the purified MPL fractions was a formidable task given the analytical tools available in the 1980s. Researchers relied on a combination of chemical and early spectrometric methods.

-

Thin-Layer Chromatography (TLC): TLC was a workhorse technique for both purification and initial characterization. The mobility of the different lipid A species provided clues about their structure, particularly the number of acyl chains.[9]

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS): This was a cutting-edge technique at the time, allowing for the determination of the molecular weights of the different MPL congeners.[1][6][8] This was crucial in confirming the removal of the phosphate group and in identifying the different acylated forms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Early NMR studies, including two-dimensional NMR, were instrumental in assigning the proton signals and confirming the overall structure of the MPL molecule, including the location of the acyl chains.[6][10]

The Structure-Activity Relationship: Uncoupling Toxicity from Adjuvanticity

The early research on MPL laid the foundation for our understanding of the structure-activity relationship of lipid A. By systematically isolating and testing different MPL fractions, researchers made several key discoveries:

-

Reduced Toxicity: The removal of the 1-phosphate group was directly linked to a dramatic reduction in toxicity. Early studies in animal models demonstrated that MPL was at least 100-fold less toxic than the parent LPS.[2]

-

Preserved Immunostimulatory Activity: Despite its reduced toxicity, MPL retained potent immunostimulatory properties. It was shown to activate macrophages and induce the production of various cytokines.[11]

-

Potent Adjuvant Effects: Preclinical studies in mice demonstrated that MPL could significantly enhance the antibody response to a variety of antigens, including poorly immunogenic polysaccharides and proteins.[11][12][13] This adjuvant effect was observed in both young and immunologically immature animals, highlighting its potential for broad applicability.[12][13]

Table 1: Comparative Adjuvant Effects of MPLA on Antibody Responses in Mice

| Antigen | Adjuvant | Mouse Strain | Primary Antibody Response (IgM) | Secondary Antibody Response (IgG) | Reference |

| Type III Pneumococcal Polysaccharide | MPLA | Young (2-4 week old) BALB/c | Significantly Increased | Appearance of IgG1 and IgG3 | [12] |

| S. mutans Glucosyltransferase | MPLA | BALB/c | - | Significantly Higher Plasma IgG | [11] |

The Mechanism of Action: A Glimpse into TLR4 Signaling

While the formal discovery of Toll-like receptors (TLRs) was still in the future, the early research on MPL provided important clues about its mechanism of action. It was clear that MPL interacted with cells of the innate immune system, particularly macrophages, to initiate an immune response.[11] Later research would confirm that MPL, like its parent molecule LPS, is an agonist for TLR4. However, the structural modifications in MPL lead to a biased signaling cascade, favoring the TRIF-dependent pathway over the MyD88-dependent pathway, which is thought to contribute to its reduced pro-inflammatory cytokine induction and lower toxicity.

Diagram: Simplified MPLA Signaling Pathway

Sources

- 1. Purification and structural determination of nontoxic lipid A obtained from the lipopolysaccharide of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]

- 4. Monophosphoryl lipid A (MPLA) bio-synthetic from Salmonella minnesota R595 (Re) TLRpure⢠Sterile Solution [innaxon.co.uk]

- 5. invivogen.com [invivogen.com]

- 6. Monophosphoryl lipid A obtained from lipopolysaccharides of Salmonella minnesota R595. Purification of the dimethyl derivative by high performance liquid chromatography and complete structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural characterization of monophosphoryl lipid A homologs obtained from Salmonella minnesota Re595 lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Construction of Monophosphoryl Lipid A Producing Escherichia coli Mutants and Comparison of Immuno-Stimulatory Activities of Their Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of lipid A from Salmonella minnesota R595 lipopolysaccharide by chemical methods and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adjuvant Activity of Monophosphoryl Lipid A for Nasal and Oral Immunization with Soluble or Liposome-Associated Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ability of monophosphoryl lipid A to augment the antibody response of young mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ability of monophosphoryl lipid A to augment the antibody response of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Monophosphoryl Lipid A (MPLA) and its Role in Activating Antigen-Presenting Cells

Executive Summary

Monophosphoryl Lipid A (MPLA) represents a paradigm shift in vaccine adjuvant technology. Derived from the lipopolysaccharide (LPS) of Gram-negative bacteria, it has been chemically detoxified to significantly reduce the pyrogenic effects associated with its parent molecule while retaining potent immunostimulatory properties.[1][2] This guide provides a deep dive into the core mechanism of MPLA: the activation of antigen-presenting cells (APCs). We will explore the nuanced molecular signaling pathways it triggers, the subsequent phenotypic and functional maturation of APCs, and the practical, field-proven methodologies used to characterize these effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of MPLA in next-generation vaccines and immunotherapies.

The Genesis of a Modern Adjuvant: Understanding MPLA

The quest for effective vaccines is intrinsically linked to the development of powerful adjuvants. Adjuvants are critical components that enhance the magnitude, quality, and durability of the immune response to a co-administered antigen. MPLA is a first-in-class Toll-like receptor (TLR) agonist that has achieved regulatory approval for human use, marking a significant milestone since the widespread adoption of aluminum salts.[3]

MPLA is derived from the lipid A moiety of LPS, the primary component of the outer membrane of Gram-negative bacteria and the principal mediator of endotoxic shock.[4][5] Through successive acid and base hydrolysis, the toxic 1-phosphate group and a specific fatty acid chain are removed.[1][5] This modification results in a molecule that is at least 100-fold less toxic than LPS but preserves the critical ability to engage the innate immune system.[5] Its primary function is to act as a potent agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor expressed on the surface of innate immune cells, most notably APCs.[2][6][7]

The Molecular Keystone: MPLA's Biased Signaling Through TLR4

The interaction between MPLA and the TLR4 receptor complex is the foundational event for its adjuvant activity. Unlike its parent molecule, LPS, which triggers a potent and potentially harmful inflammatory cascade, MPLA engages TLR4 in a more controlled and targeted manner. This phenomenon is often described as "biased agonism."

Mechanism of Action: LPS and MPLA both signal through the TLR4 receptor complex, which includes myeloid differentiation factor 2 (MD-2) and CD14. However, the structural differences in MPLA lead to a distinct conformational change in the receptor complex upon binding. This altered conformation preferentially recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β) over MyD88 (Myeloid differentiation primary response 88) .[8][9][10]

-

LPS Signaling (MyD88 and TRIF): LPS robustly activates both the MyD88 and TRIF-dependent pathways. The MyD88 pathway leads to rapid activation of NF-κB and the production of a broad range of pro-inflammatory cytokines like TNF-α and IL-1β, which are responsible for endotoxicity.[9][11]

-

MPLA Signaling (TRIF-Biased): MPLA's engagement of TLR4 results in minimal activation of the MyD88 pathway but strong activation of the TRIF-dependent pathway.[8][9][11] This pathway culminates in the activation of the transcription factor IRF3, leading to the production of Type I interferons (IFN-α/β) and other key chemokines. This TRIF-biased signaling is the molecular basis for MPLA's favorable safety profile, as it decouples the potent immunostimulatory effects from the strong, acute inflammatory response.[2][8][12]

The Cellular Response: Maturation and Activation of APCs

The downstream consequence of TRIF-dominant signaling is a profound change in the state of antigen-presenting cells, transforming them from quiescent sentinels into highly effective initiators of the adaptive immune response.

Dendritic Cells (DCs)

Dendritic cells are the most potent APCs, uniquely capable of priming naive T cells. MPLA is a powerful catalyst for DC maturation.[6][13] Upon stimulation, both conventional DCs (cDCs) and plasmacytoid DCs (pDCs) undergo significant changes:[6][14]

-

Phenotypic Maturation: There is a marked upregulation of surface molecules critical for T cell interaction. This includes MHC Class II, which presents processed antigens, and co-stimulatory molecules like CD80, CD86, and CD40.[6][14][15] This "Signal 2" provided by co-stimulatory molecules is essential to prevent T cell anergy and ensure full activation.

-

Migration: MPLA induces the expression of chemokine receptors, such as CCR7, which directs the DCs to migrate from peripheral tissues to draining lymph nodes, the primary sites of T cell priming.[16]

-

Cytokine Secretion: MPLA-activated DCs secrete a profile of cytokines, notably IL-12, which is instrumental in driving the differentiation of naive CD4+ T cells towards a T helper 1 (Th1) phenotype.[12][17]

Macrophages and B Cells

While DCs are the primary initiators, other APCs are also modulated by MPLA:

-

Macrophages: MPLA treatment enhances macrophage phagocytic capacity and their ability to kill pathogens via respiratory burst.[18][19] Furthermore, MPLA induces a dynamic metabolic reprogramming in macrophages, initially promoting aerobic glycolysis (the Warburg effect) and later enhancing mitochondrial ATP production, sustaining their activated state.[18][19][20]

-

B Lymphocytes: MPLA can also augment the ability of B cells to process and present antigens, contributing to the overall activation of T helper cells which, in turn, provide help to B cells for antibody production.[13][17][21]

Methodologies for Assessing MPLA-Mediated APC Activation

To rigorously evaluate the efficacy of MPLA-containing formulations, a series of validated in vitro and ex vivo assays are essential. These protocols form a self-validating system, where phenotypic changes are correlated with functional outcomes.

Protocol 1: APC Phenotypic Maturation via Flow Cytometry

Causality: The ability of an adjuvant to mature APCs is a primary indicator of its potential to initiate an adaptive immune response. Flow cytometry provides a quantitative, multi-parameter readout of the key surface markers involved in antigen presentation and T cell co-stimulation.

Step-by-Step Methodology:

-

APC Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate into immature DCs using GM-CSF and IL-4 for 5-6 days. Alternatively, use bone marrow-derived DCs (BMDCs) from mice.

-

Stimulation: Plate immature DCs at 1x10⁶ cells/mL. Add MPLA at a predetermined working concentration (e.g., 0.1 - 1 µg/mL).[7][10] Include an unstimulated (negative) control and an LPS (positive) control. Incubate for 24-48 hours.

-

Antibody Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain with a cocktail of fluorescently-conjugated antibodies against lineage and activation markers for 30 minutes on ice, protected from light.

-

Data Acquisition: Wash the cells to remove unbound antibodies and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Analysis: Gate on the live, single-cell DC population (e.g., CD11c+). Analyze the median fluorescence intensity (MFI) and percentage of positive cells for each activation marker compared to the unstimulated control.

Data Presentation: Key APC Activation Markers

| Marker | Cell Type | Function | Expected Result with MPLA |

|---|---|---|---|

| MHC Class II | DC, MΦ, B Cell | Antigen Presentation to CD4+ T cells | Upregulation |

| CD80 (B7.1) | DC, MΦ, B Cell | Co-stimulation of T cells | Upregulation |

| CD86 (B7.2) | DC, MΦ, B Cell | Co-stimulation of T cells | Upregulation |

| CD40 | DC, MΦ, B Cell | T cell help, APC licensing | Upregulation |

| CCR7 | DC | Homing to Lymph Nodes | Upregulation |

| CD11c | DC, MΦ | Lineage Marker (Integrin) | Stable (used for gating) |

References for markers:[22][23][24][25]

Protocol 2: Cytokine Secretion Profiling using Multiplex Bead Array

Causality: The cytokine milieu created by activated APCs directs the nature of the subsequent T cell response (e.g., Th1 vs. Th2). Multiplex assays are superior to single ELISAs as they provide a comprehensive snapshot of this complex signaling network from a small sample volume, revealing the interplay between different cytokines.[26][27][28]

Step-by-Step Methodology:

-

APC Stimulation: Set up APC cultures and stimulate with MPLA as described in Protocol 1.

-

Supernatant Collection: After the incubation period (typically 24 hours for peak cytokine secretion), centrifuge the plates and carefully collect the cell-free supernatant. Store at -80°C until analysis.

-

Assay Performance: Perform the multiplex assay according to the manufacturer's instructions (e.g., Luminex® xMAP® or Meso Scale Discovery®). This generally involves:

-

Incubating supernatants with antibody-coupled magnetic beads, where each bead set is specific for a different cytokine.

-

Adding a biotinylated detection antibody cocktail.

-

Adding a streptavidin-phycoerythrin (SAPE) reporter.

-

Reading the plate on the appropriate instrument, which quantifies the signal for each cytokine on each distinct bead set.

-

-

Data Analysis: Use the standard curve generated from recombinant cytokine standards to calculate the concentration of each analyte in the samples. Compare cytokine levels from MPLA-stimulated cells to controls.

Data Presentation: Expected Cytokine Profile for MPLA

| Cytokine/Chemokine | Primary Function | Expected Level |

|---|---|---|

| IL-12p70 | Th1 differentiation | Increased |

| IFN-α | Antiviral, DC activation | Increased |

| TNF-α | Pro-inflammatory | Moderately Increased (less than LPS)[12] |

| IL-6 | Pro-inflammatory, B cell help | Moderately Increased (less than LPS)[12] |

| IL-10 | Regulatory | Increased |

| RANTES (CCL5) | Chemoattractant for T cells, monocytes | Increased[11] |

| MCP-1 (CCL2) | Chemoattractant for monocytes | Increased[11] |

References for cytokine profiles:[11][12][29]

Protocol 3: Functional Assessment via Mixed Lymphocyte Reaction (MLR)

Causality: This assay provides the ultimate functional validation. While phenotyping and cytokine profiling are strong indicators, the MLR directly tests the hypothesis that MPLA-matured APCs are more potent activators of T cells. It serves as an in vitro surrogate for the initiation of a primary immune response.[30][31]

Step-by-Step Methodology:

-

Prepare Stimulator Cells: Generate DCs from Donor A and mature them with MPLA for 24-48 hours as previously described. Treat these cells with Mitomycin C (a DNA crosslinker) or irradiate them to prevent their proliferation.[30][32][33] These are now the "stimulator" cells.

-

Prepare Responder Cells: Isolate T cells (or total PBMCs) from a second, HLA-mismatched donor (Donor B). Label these "responder" cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE is equally distributed to daughter cells upon division, resulting in a halving of fluorescence intensity with each generation.

-

Co-culture: Co-culture the stimulator and responder cells at various ratios (e.g., 1:5, 1:10, 1:20 DC:T cell). Set up controls including T cells alone and T cells with unstimulated DCs.

-

Incubation: Incubate the co-culture for 4-6 days to allow for T cell proliferation.

-

Readout: Analyze T cell proliferation by flow cytometry. Gate on the T cell population and measure the dilution of the CFSE dye. A greater number of peaks with reduced fluorescence indicates more robust proliferation.

Conclusion and Future Perspectives

Monophosphoryl Lipid A stands as a testament to rational adjuvant design. By understanding and exploiting the biased signaling of the TLR4 pathway, it has been possible to create an adjuvant that powerfully activates antigen-presenting cells while mitigating the toxicities of its parent molecule. The activation of DCs and macrophages by MPLA—characterized by phenotypic maturation, specific cytokine secretion, and enhanced T cell priming capabilities—is the critical link that translates innate immune recognition into a robust and durable adaptive response, particularly a Th1-skewed response beneficial for fighting intracellular pathogens and cancer.[3][6]

The methodologies outlined in this guide provide a robust framework for researchers to dissect and validate the immunomodulatory effects of MPLA in their specific applications. As immunotherapy continues to evolve, the combination of MPLA with other immune modulators, such as checkpoint inhibitors, holds immense promise for synergistic anti-tumor effects, further cementing the central role of APC activation in modern medicine.[14]

References

-

Chen, L., et al. (2019). Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines. MDPI. Available at: [Link]

-

InvivoGen. (n.d.). MPLA Synthetic VacciGrade™ - TLR4-based Adjuvant. InvivoGen. Available at: [Link]

-

Creative Biolabs. (n.d.). Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant. Creative Biolabs. Available at: [Link]

-

Park, S., et al. (2020). Monophosphoryl lipid A-induced activation of plasmacytoid dendritic cells enhances the anti-cancer effects of anti-PD-L1 antibodies. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

InvivoGen. (n.d.). MPLA-SM VacciGrade™- TLR4-based Adjuvant. InvivoGen. Available at: [Link]

-

Astudillo, M., et al. (2013). The Toll-Like Receptor 4 Agonist Monophosphoryl Lipid A Augments Innate Host Resistance to Systemic Bacterial Infection. Infection and Immunity. Available at: [Link]

-

Creative Diagnostics. (n.d.). MPLA-SM Adjuvants. Creative Diagnostics. Available at: [Link]

-

Sherwood-Bohannon Lab. (n.d.). The TLR4 Agonist Monophosphoryl Lipid A Drives Broad Resistance to Infection via Dynamic Reprogramming of Macrophage Metabolism. UTMB Health. Available at: [Link]

-

O'Neill, L.A., et al. (2019). The TLR4 agonist monophosphoryl lipid A drives broad resistance to infection via dynamic reprogramming of macrophage metabolism. The Journal of Immunology. Available at: [Link]

-

Cui, W., et al. (2014). TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation. The Journal of Immunology. Available at: [Link]

-

De Becker, I., et al. (2000). The adjuvant monophosphoryl lipid A increases the function of antigen-presenting cells. International Immunology. Available at: [Link]

-

UTMB Health SHARED. (n.d.). Mechanisms of Immuno-Modulation With The TLR4 Agonist Monophosphoryl Lipid A in the Treatment of Sepsis. UTMB Health. Available at: [Link]

-

Hülsmann, M., et al. (2015). MPLA shows attenuated pro-inflammatory properties and diminished capacity to activate mast cells in comparison with LPS. Allergy. Available at: [Link]

-

Ra, J., et al. (2022). Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy. Frontiers in Immunology. Available at: [Link]

-

De Becker, I., et al. (2000). The adjuvant monophosphoryl lipid A increases the function of antigen-presenting cells. International Immunology. Available at: [Link]

-

Ra, J., et al. (2022). Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). MPLA-containing vaccine preparations also activate the metabolism of... ResearchGate. Available at: [Link]

-

Antibodies.com. (n.d.). Dendritic Cell Markers. Antibodies.com. Available at: [Link]

-

De Becker, I., et al. (2000). adjuvant monophosphoryl lipid A increases the function of antigen-presenting cells. International Immunology. Available at: [Link]

-

Flow Contract Site Laboratory. (2019). Using Flow Cytometry to Immunophenotype Dendritic Cells: Master Regulators of the Immune System. FCSL. Available at: [Link]

-

De Becker, I., et al. (2000). The adjuvant monophosphoryl lipid A increases the function of antigen-presenting cells. International Immunology. Available at: [Link]

-

ResearchGate. (n.d.). Dendritic cell activation markers. Flow cytometry data for surface... ResearchGate. Available at: [Link]

-

Creative Diagnostics. (n.d.). Monophosphoryl lipid A (MPLA) (Synthetic, TLR4/Th1, vaccine adjuvant). Creative Diagnostics. Available at: [Link]

-

KCAS Bio. (2022). Deciphering Dendritic Cells Using Flow Cytometry. KCAS Bio. Available at: [Link]

-

Persing, D. H., et al. (2002). Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results. Madame Curie Bioscience Database. Available at: [Link]

-

Creative Diagnostics. (n.d.). MPLA Synthetic Adjuvants. Creative Diagnostics. Available at: [Link]

-

ResearchGate. (2015). Can anyone recommend a Mixed lymphocyte reaction protocol?. ResearchGate. Available at: [Link]

-

Xeno Diagnostics. (n.d.). How to perform a Mixed Lymphocyte Reaction?. Xeno Diagnostics. Available at: [Link]

-

Wikipedia. (n.d.). Mixed lymphocyte reaction. Wikipedia. Available at: [Link]

-

Cellomatics Biosciences. (n.d.). Mixed Lymphocyte Reaction (MLR). Cellomatics Biosciences. Available at: [Link]

-

Buglione-Corbett, R., et al. (2013). Serum Cytokine Profiles Associated with Specific Adjuvants Used in a DNA Prime-Protein Boost Vaccination Strategy. PLOS One. Available at: [Link]

-

de Jager, W., et al. (2009). Profiling of cytokine and chemokine responses using multiplex bead array technology. Methods in Molecular Biology. Available at: [Link]

-

Sartorius. (n.d.). Mixed Lymphocyte Reaction (MLR). Sartorius. Available at: [Link]

-

Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Charles River Laboratories. Available at: [Link]

-

Sino Biological. (n.d.). How to Choose the Right Cytokine Detection Method for Your Research?. Sino Biological. Available at: [Link]

-

van Deuren, M., et al. (2016). Cytokine Production Assays Reveal Discriminatory Immune Defects in Adults with Recurrent Infections and Noninfectious Inflammation. Journal of Clinical Immunology. Available at: [Link]

-